molecular formula C11H13N3O2S B14147685 5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione CAS No. 89151-49-5

5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione

Cat. No.: B14147685
CAS No.: 89151-49-5
M. Wt: 251.31 g/mol
InChI Key: LZWBDNLXGOIUHE-UHFFFAOYSA-N
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Description

5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is a heterocyclic compound that features a thiadiazine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.

    Imidazole derivatives: Exhibiting a broad range of biological activities, including antimicrobial and anti-inflammatory properties.

    Indole derivatives: Possessing diverse biological activities such as antiviral and anticancer properties.

Uniqueness

5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiadiazine ring with a pyridine moiety sets it apart from other heterocyclic compounds, making it a valuable scaffold for developing new therapeutic agents and materials.

Properties

CAS No.

89151-49-5

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

5-methyl-2-(2-pyridin-4-ylethyl)-1,2,6-thiadiazine 1,1-dioxide

InChI

InChI=1S/C11H13N3O2S/c1-10-4-8-14(17(15,16)13-10)9-5-11-2-6-12-7-3-11/h2-4,6-8H,5,9H2,1H3

InChI Key

LZWBDNLXGOIUHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1)CCC2=CC=NC=C2

Origin of Product

United States

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